(S)-Tedizolid
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Overview
Description
(S)-Tedizolid is an oxazolidinone-class antibacterial agent used primarily to treat acute bacterial skin and skin structure infections. It is the active enantiomer of tedizolid phosphate, which is a prodrug that is converted to this compound in the body. This compound exhibits potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route starts with the preparation of a chiral epoxide, which is then reacted with an amine to form the oxazolidinone core
Industrial Production Methods: Industrial production of (S)-Tedizolid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-Tedizolid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
(S)-Tedizolid has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Researchers use this compound to investigate its mechanism of action and its effects on bacterial cells.
Medicine: It is studied for its potential to treat various bacterial infections, particularly those caused by resistant strains.
Industry: this compound is used in the development of new antibacterial agents and formulations.
Mechanism of Action
(S)-Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Radezolid: A newer oxazolidinone with enhanced activity against certain resistant strains.
Contezolid: An oxazolidinone with a broader spectrum of activity and improved safety profile.
Uniqueness of (S)-Tedizolid: this compound is unique due to its high potency against resistant Gram-positive bacteria and its favorable pharmacokinetic properties, which allow for once-daily dosing. Its ability to overcome certain resistance mechanisms makes it a valuable addition to the arsenal of antibacterial agents.
Properties
IUPAC Name |
(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALPSLJIHVRKE-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions (S)-Tedizolid as a promising agent against Vancomycin-resistant Enterococci (VRE). What makes it effective against these resistant bacteria?
A1: While the provided research article focuses on antimicrobial susceptibility patterns and doesn't delve into the mechanism of action of this compound, we know from other research that this compound inhibits bacterial protein synthesis. [] It does so by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex, which is essential for protein synthesis. [] This mechanism is different from vancomycin, making this compound effective against VRE strains that have developed resistance to vancomycin through alterations in their cell wall synthesis pathways.
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